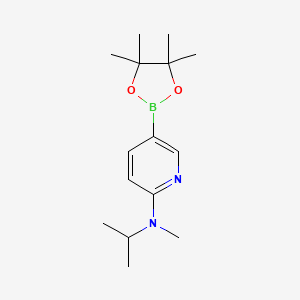N-isopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
CAS No.: 1402238-39-4
Cat. No.: VC2717289
Molecular Formula: C15H25BN2O2
Molecular Weight: 276.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1402238-39-4 |
|---|---|
| Molecular Formula | C15H25BN2O2 |
| Molecular Weight | 276.18 g/mol |
| IUPAC Name | N-methyl-N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
| Standard InChI | InChI=1S/C15H25BN2O2/c1-11(2)18(7)13-9-8-12(10-17-13)16-19-14(3,4)15(5,6)20-16/h8-11H,1-7H3 |
| Standard InChI Key | RQTRREIZOVQMBR-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)C(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)C(C)C |
Introduction
Chemical Identity and Structural Properties
N-isopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is characterized by a pyridine core with strategic functional groups that enhance its utility in organic synthesis. The compound possesses the following identifiers and properties:
| Property | Value |
|---|---|
| CAS Number | 1402238-39-4 |
| Molecular Formula | C15H25BN2O2 |
| Molecular Weight | 276.18 g/mol |
| IUPAC Name | N-methyl-N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
| Standard InChI | InChI=1S/C15H25BN2O2/c1-11(2)18(7)13-9-8-12(10-17-13)16-19-14(3,4)15(5,6)20-16/h8-11H,1-7H3 |
| Standard InChIKey | RQTRREIZOVQMBR-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)C(C)C |
| Physical Form | Brown solid |
| Purity (Commercial) | ≥ 95% |
The structure features three key components: a pyridine ring, a boronic acid pinacol ester at the 5-position, and an N-isopropyl-N-methyl amino group at the 2-position . The boronic acid pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) serves as a protected form of boronic acid, providing enhanced stability while maintaining reactivity for subsequent transformations.
Applications in Synthetic Chemistry
Cross-Coupling Reactions
This compound is primarily utilized in research settings, particularly in organic synthesis as a building block for more complex molecules. The boronic acid pinacol ester functionality makes it an excellent substrate for Suzuki-Miyaura cross-coupling reactions, which are widely employed for carbon-carbon bond formation.
The Suzuki-Miyaura reaction typically involves coupling an organoboron compound (such as our target molecule) with an organohalide in the presence of a palladium catalyst and a base. This reaction is valued for its:
-
Tolerance of diverse functional groups
-
Mild reaction conditions
-
High stereoselectivity
-
Relative environmental friendliness compared to other coupling methods
The N-isopropyl-N-methyl amino functionality provides additional electronic properties that can influence reactivity and selectivity in these coupling reactions.
| Reaction Parameter | Typical Conditions |
|---|---|
| Borylation Agent | Bis(pinacolato)diboron (B2pin2) |
| Catalyst | PdCl2(dppf) or similar palladium complexes |
| Base | Potassium acetate (KOAc) |
| Solvent | 1,4-Dioxane |
| Temperature | 100°C |
| Reaction Time | 12 hours |
| Atmosphere | Inert (N2) |
| Typical Yield | 70-80% |
These conditions have proven effective for the synthesis of various substituted pyridylboronic acid pinacol esters, including those with amino substituents at the 2-position .
Physical and Chemical Properties
Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound. Adequate ventilation is also recommended to minimize inhalation exposure .
Related Compounds and Structural Analogs
Several structurally related compounds provide context for understanding the properties and reactivity of N-isopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine:
Comparative Analysis
These structural analogs demonstrate how modifications to the core structure can create a family of related compounds with potentially different reactivity profiles and applications.
Application Differences
The subtle structural differences among these compounds can significantly impact their reactivity in cross-coupling reactions and other transformations:
-
The N-substituents (isopropyl, methyl, or unsubstituted) affect the electronic properties of the pyridine ring, potentially influencing reactivity and selectivity
-
Additional functional groups such as methoxy or nitro groups introduce further electronic and steric effects
-
The position of the boronic acid pinacol ester on the pyridine ring (3-position versus 5-position) can alter the reactivity profile
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume